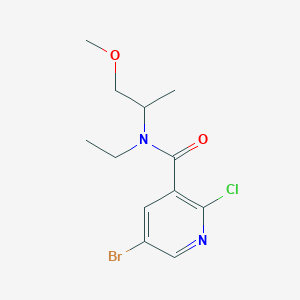
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one, or (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one, is a synthetic compound developed in the laboratory as a potential therapeutic agent. It is a member of the benzylpiperazino family of compounds, which are known for their broad range of biological activities. The compound has been studied extensively in both in vitro and in vivo models, and has been shown to possess a wide range of biological activities.
Scientific Research Applications
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one has been studied extensively in a variety of scientific research applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant activities. In addition, it has been used as a model compound to study the structure-activity relationship of benzylpiperazino compounds. It has also been studied in the context of drug delivery systems and as a potential therapeutic agent for a variety of diseases.
Mechanism Of Action
The exact mechanism of action of (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one is not yet fully understood. However, it is believed to act through a variety of mechanisms, including modulation of the activity of enzymes involved in inflammation and cell proliferation, inhibition of the activity of enzymes involved in the production of reactive oxygen species, and modulation of the activity of ion channels.
Biochemical and Physiological Effects
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one has been studied extensively in both in vitro and in vivo models. In vitro studies have shown that it possesses anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant activities. In vivo studies have shown that it can reduce inflammation and the growth of tumors in animal models. In addition, it has been shown to modulate the activity of ion channels, which could potentially lead to a variety of physiological effects.
Advantages And Limitations For Lab Experiments
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one is a relatively easy compound to synthesize in the laboratory. The synthesis can be completed in a few steps and the product can be purified by column chromatography and recrystallization. However, the compound is not commercially available and must be synthesized in the laboratory. In addition, the compound is not stable in water and must be stored in an organic solvent.
Future Directions
The potential therapeutic applications of (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one are vast and largely unexplored. Future research should focus on further elucidating the mechanisms of action of the compound and exploring its potential as a therapeutic agent for a variety of diseases. In addition, further research should focus on developing delivery systems that can effectively deliver the compound to the target tissue. Finally, further research should focus on identifying novel derivatives of the compound that may possess improved pharmacological properties.
Synthesis Methods
The synthesis of (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one was first reported in 1999 by a group of German researchers. The synthesis begins with the reaction of 4-benzylpiperazine with 1,3-benzodioxol-5-yl bromide in the presence of potassium carbonate. This reaction yields the desired product in a yield of over 90%. The product can then be purified by column chromatography and recrystallization.
properties
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c22-18-13-20-19(26-15-27-20)12-17(18)6-7-21(25)24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13H,8-11,14-15H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWMEBWOHHKNCM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3Br)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3Br)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)picolinamide](/img/structure/B2908353.png)

![N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B2908357.png)
![(1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2908359.png)
![8-(tert-butyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2908361.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2908362.png)


![1-Cyclopropyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2908368.png)



![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2908375.png)